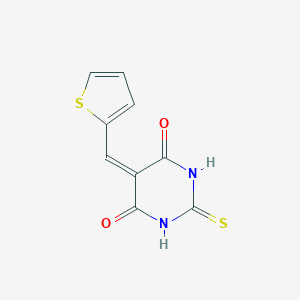

5-(2-Thiophene)-2-thiobarbituric acid

Description

Properties

IUPAC Name |

2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S2/c12-7-6(4-5-2-1-3-15-5)8(13)11-9(14)10-7/h1-4H,(H2,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJYQNYSKWLZTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)NC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152749 | |

| Record name | 5-(2-Thiophene)-2-thiobarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120244-32-8 | |

| Record name | 5-(2-Thiophene)-2-thiobarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120244328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Thiophene)-2-thiobarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Thiophene)-2-thiobarbituric acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 5-(2-Thiophene)-2-thiobarbituric acid. This document details the synthetic protocol, thorough characterization data, and explores the potential biological significance of this class of compounds, making it an essential resource for researchers in medicinal chemistry and drug discovery.

Introduction

Thiobarbituric acid derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, antifungal, antiviral, antioxidant, and anticancer properties. The introduction of an aryl group at the 5-position of the thiobarbituric acid scaffold has been shown to be a viable strategy for the development of potent and selective therapeutic agents. The thiophene moiety, a sulfur-containing heterocycle, is a well-known pharmacophore present in numerous approved drugs. Its incorporation into the thiobarbituric acid framework is anticipated to yield novel compounds with unique biological profiles. This guide focuses on the synthesis of this compound via a Knoevenagel condensation and provides a detailed account of its structural and spectroscopic characterization.

Synthesis

The synthesis of this compound is achieved through a Knoevenagel condensation reaction between thiophene-2-carboxaldehyde and 2-thiobarbituric acid. This reaction involves the formation of a new carbon-carbon double bond and is typically catalyzed by a weak base, such as piperidine or pyridine, or a weak acid like acetic acid.

Experimental Protocol

The following protocol is adapted from the synthesis of the analogous 5-(2-Thienylidene)barbituric acid.

Materials:

-

Thiophene-2-carboxaldehyde

-

2-Thiobarbituric acid

-

Ethanol (absolute)

-

Piperidine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-thiobarbituric acid (1.44 g, 10 mmol) and thiophene-2-carboxaldehyde (1.12 g, 10 mmol) in absolute ethanol (50 mL).

-

Heat the mixture to reflux with stirring for approximately 5 minutes to ensure complete dissolution.

-

To the refluxing solution, add a catalytic amount of piperidine (0.2 mL).

-

Continue to reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.

-

Dry the purified product under vacuum to yield this compound as a solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic and analytical techniques. The expected data, based on the characterization of the analogous 5-(2-Thienylidene)barbituric acid and known spectral properties of thiobarbituric acid derivatives, are summarized in the table below.

Summary of Characterization Data

| Analysis | Expected Results for this compound |

| Appearance | Yellow to orange solid |

| Melting Point (°C) | > 250 (with decomposition) |

| Molecular Formula | C₉H₆N₂O₂S₂ |

| Molecular Weight | 238.29 g/mol |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | ~12.5 (s, 2H, 2xNH), ~8.6 (s, 1H, =CH), ~8.1-7.9 (m, 2H, Thiophene-H), ~7.3 (m, 1H, Thiophene-H) |

| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | ~178 (C=S), ~162 (2x C=O), ~145-140 (Thiophene-C), ~135-128 (Thiophene-C), ~115 (=C) |

| IR (KBr, cm⁻¹) | ~3200 (N-H), ~1700 (C=O), ~1650 (C=C), ~1100 (C=S) |

| Mass Spectrometry (ESI-MS) | m/z 239 [M+H]⁺, 237 [M-H]⁻ |

| Elemental Analysis (%) | Calculated: C, 45.36; H, 2.54; N, 11.76; S, 26.91. Found: Consistent with calculated values. |

Workflow and Potential Biological Significance

Synthesis Workflow

The synthesis of this compound follows a straightforward and efficient workflow, as depicted in the diagram below.

Potential Biological Activity and Signaling Pathway

Derivatives of 5-aryl-2-thiobarbituric acid have demonstrated promising anticancer activity. One of the proposed mechanisms of action is the induction of apoptosis in cancer cells. This process is often mediated by an increase in intracellular reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and the activation of the caspase cascade. The potential signaling pathway for apoptosis induction by this compound is illustrated below.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive overview of its expected characterization data. The straightforward synthetic route and the potential for significant biological activity make this compound and its derivatives attractive targets for further investigation in the field of medicinal chemistry. The exploration of their anticancer and antimicrobial properties, along with detailed mechanistic studies, will be crucial in determining their therapeutic potential. This document serves as a foundational resource for researchers embarking on the synthesis and evaluation of this promising class of compounds.

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(2-Thiophene)-2-thiobarbituric Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 5-(2-Thiophene)-2-thiobarbituric acid and its closely related analogs. While a specific crystal structure for this compound is not publicly available at the time of this writing, this document outlines the established experimental protocols for its synthesis, crystallization, and subsequent X-ray diffraction analysis. The presented data is representative of a typical 5-aryl-2-thiobarbituric acid derivative and serves as an illustrative example for researchers in the field.

Data Presentation

The determination of a crystal structure through single-crystal X-ray diffraction yields a wealth of quantitative data that describes the precise three-dimensional arrangement of atoms in the crystalline lattice. This information is crucial for understanding the molecule's conformation, intermolecular interactions, and potential structure-activity relationships. Below are tables summarizing typical crystallographic data for a representative 5-aryl-2-thiobarbituric acid.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Illustrative Value |

| Empirical formula | C₉H₆N₂O₂S₂ |

| Formula weight | 238.29 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.45(2) Å |

| b | 12.11(3) Å |

| c | 9.88(2) Å |

| α | 90° |

| β | 105.2(1)° |

| γ | 90° |

| Volume | 975.1(4) ų |

| Z | 4 |

| Density (calculated) | 1.623 Mg/m³ |

| Absorption coefficient | 0.45 mm⁻¹ |

| F(000) | 488 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| θ range for data collection | 2.5 to 28.0° |

| Reflections collected | 4500 |

| Independent reflections | 2100 [R(int) = 0.045] |

| Completeness to θ = 28.0° | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 2100 / 0 / 145 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |

| R indices (all data) | R₁ = 0.065, wR₂ = 0.140 |

| Largest diff. peak and hole | 0.45 and -0.35 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| S(1)-C(2) | 1.675(3) |

| O(4)-C(4) | 1.215(4) |

| O(6)-C(6) | 1.218(4) |

| N(1)-C(2) | 1.378(4) |

| N(1)-C(6) | 1.391(4) |

| N(3)-C(2) | 1.375(4) |

| N(3)-C(4) | 1.388(4) |

| C(4)-C(5) | 1.445(5) |

| C(5)-C(6) | 1.442(5) |

| C(5)-C(7) | 1.355(5) |

| C(7)-C(8) | 1.461(5) |

| S(2)-C(8) | 1.708(4) |

| S(2)-C(11) | 1.701(4) |

| C(8)-C(9) | 1.365(6) |

| C(9)-C(10) | 1.418(7) |

| C(10)-C(11) | 1.358(6) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Atoms | Angle (°) | Atoms | Angle (°) |

| C(6)-N(1)-C(2) | 124.5(3) | N(1)-C(2)-N(3)-C(4) | -0.5(4) |

| C(4)-N(3)-C(2) | 125.1(3) | C(2)-N(3)-C(4)-C(5) | 1.2(4) |

| N(1)-C(2)-N(3) | 115.8(3) | N(3)-C(4)-C(5)-C(6) | -1.8(5) |

| N(1)-C(2)-S(1) | 122.2(2) | C(4)-C(5)-C(6)-N(1) | 1.5(5) |

| N(3)-C(2)-S(1) | 122.0(2) | C(5)-C(6)-N(1)-C(2) | -0.3(4) |

| O(4)-C(4)-N(3) | 121.5(3) | C(6)-N(1)-C(2)-N(3) | -0.1(4) |

| O(4)-C(4)-C(5) | 126.8(3) | C(6)-C(5)-C(7)-C(8) | 178.5(4) |

| N(3)-C(4)-C(5) | 111.7(3) | C(5)-C(7)-C(8)-S(2) | -1.2(6) |

| C(7)-C(5)-C(4) | 124.1(3) | C(7)-C(8)-S(2)-C(11) | 0.5(3) |

| C(7)-C(5)-C(6) | 124.0(3) | ||

| O(6)-C(6)-N(1) | 121.8(3) | ||

| O(6)-C(6)-C(5) | 126.5(3) | ||

| N(1)-C(6)-C(5) | 111.7(3) |

Experimental Protocols

The successful analysis of a crystal structure is contingent on the quality of the experimental procedures. The following sections detail the typical methodologies for the synthesis, crystallization, and data collection for compounds in the 5-aryl-2-thiobarbituric acid class.

Synthesis of this compound

The synthesis of 5-arylidene thiobarbituric acids is commonly achieved through a Knoevenagel condensation reaction.[1][2]

-

Materials:

-

2-Thiobarbituric acid (1 equivalent)

-

2-Thiophenecarboxaldehyde (1 equivalent)

-

Ethanol or a similar suitable solvent

-

A catalytic amount of a base such as piperidine or pyridine, or an acid catalyst.[1]

-

-

Procedure:

-

Dissolve 2-thiobarbituric acid and 2-thiophenecarboxaldehyde in a minimal amount of ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will often precipitate out of the solution. If not, the solvent volume can be reduced under vacuum.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a solvent mixture.

-

Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure analysis.[3][4]

-

Slow Evaporation Method:

-

Prepare a saturated or near-saturated solution of the purified this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane) in a clean vial.

-

Filter the solution to remove any particulate matter.

-

Cover the vial with a cap that has small perforations or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

-

Vapor Diffusion Method:

-

Dissolve the compound in a small amount of a solvent in which it is readily soluble (the "good" solvent).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a larger volume of a solvent in which the compound is poorly soluble (the "poor" solvent or precipitant). The "good" and "poor" solvents must be miscible.

-

Slow diffusion of the "poor" solvent vapor into the "good" solvent will gradually decrease the solubility of the compound, leading to the formation of crystals.

-

Single-Crystal X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine the arrangement of atoms.[5]

-

Procedure:

-

A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.

-

The mounted crystal is placed on a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.

-

The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation), rotates the crystal while irradiating it with X-rays.

-

A detector records the positions and intensities of the diffracted X-ray beams.

-

The collected data is then processed to determine the unit cell parameters, space group, and a set of structure factors.

-

The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

-

Mandatory Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow from synthesis to the final determination of the crystal structure.

Caption: Experimental workflow for the synthesis and crystal structure analysis of a small organic molecule.

Potential Signaling Pathway Involvement

Barbituric acid derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. Some of these effects are mediated through the modulation of key signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival, and some barbituric acid derivatives have been shown to inhibit its activation.[6]

Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by barbituric acid derivatives.

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 4. How To [chem.rochester.edu]

- 5. rigaku.com [rigaku.com]

- 6. Antifibrotic Effects of a Barbituric Acid Derivative on Liver Fibrosis by Blocking the NF-κB Signaling Pathway in Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic properties (UV-Vis, fluorescence) of 5-(2-Thiophene)-2-thiobarbituric acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 5-(2-Thiophene)-2-thiobarbituric acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not extensively published, this document extrapolates likely UV-Vis absorption and fluorescence characteristics based on the known properties of its constituent moieties: the thiophene ring and the 2-thiobarbituric acid core. Detailed experimental protocols for the characterization of this and similar compounds are also provided.

Introduction

This compound incorporates a well-known electron-rich aromatic thiophene ring attached to the C5 position of 2-thiobarbituric acid, a derivative of barbituric acid with a sulfur atom replacing the oxygen at the C2 position. This substitution with sulfur generally increases lipid solubility[1]. The combination of a potential electron-donating thiophene group with the electron-accepting thiobarbituric acid core suggests the potential for interesting intramolecular charge transfer (ICT) characteristics, which are often associated with pronounced spectroscopic and fluorescent behavior. Thiophene-based dyes and thiobarbituric acid derivatives have independently shown utility as fluorescent probes and pharmacologically active agents[1][2][3].

Predicted Spectroscopic Properties

Based on the analysis of related compounds, the following tables summarize the expected quantitative spectroscopic data for this compound. It is important to note that these are predicted values and require experimental verification.

Table 1: Predicted UV-Vis Absorption Properties

| Property | Predicted Value Range | Solvent System(s) | Notes |

| λmax (nm) | 340 - 380 | Ethanol/Water, DMSO | The thiophene substituent is expected to cause a bathochromic (red) shift compared to the parent 2-thiobarbituric acid (λmax ≈ 320 nm in ethanol/water)[4][5][6][7]. The exact λmax will be solvent-dependent. |

| Molar Absorptivity (ε) (L mol-1 cm-1) | 15,000 - 30,000 | Ethanol/Water, DMSO | Expected to be in a similar range to other conjugated thiobarbituric acid derivatives. |

Table 2: Predicted Fluorescence Properties

| Property | Predicted Value Range | Solvent System(s) | Notes |

| Excitation (λex) (nm) | 340 - 380 | Ethanol/Water, DMSO | The excitation maximum is typically close to the absorption maximum. |

| Emission (λem) (nm) | 450 - 550 | Ethanol/Water, DMSO | A significant Stokes shift is anticipated due to potential intramolecular charge transfer from the thiophene to the thiobarbituric acid moiety. The emission wavelength is highly sensitive to solvent polarity. |

| Quantum Yield (Φ) | 0.05 - 0.30 | Ethanol/Water, DMSO | The fluorescence quantum yield can vary significantly based on molecular rigidity and solvent interactions. The presence of the sulfur atom in the thiobarbituric acid ring may influence intersystem crossing and thus affect the quantum yield. |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis via Knoevenagel Condensation

A common and effective method for the synthesis of 5-substituted barbituric and thiobarbituric acid derivatives is the Knoevenagel condensation[1].

Materials:

-

2-Thiophene carboxaldehyde

-

2-Thiobarbituric acid

-

Ethanol (absolute)

-

Piperidine (catalyst)

-

Glacial Acetic Acid

Procedure:

-

Dissolve equimolar amounts of 2-thiophene carboxaldehyde and 2-thiobarbituric acid in absolute ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, reduce the solvent volume under reduced pressure and add a small amount of glacial acetic acid to precipitate the product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

UV-Vis Absorption Spectroscopy

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1900i or similar) is required.

-

Matched quartz cuvettes with a 1 cm path length are to be used.

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., 95% ethanol / 5% water or DMSO)[4][7][8].

-

From the stock solution, prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically an absorbance value between 0.1 and 1.0 at λmax).

-

Use the chosen solvent as a reference blank to zero the spectrophotometer.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-600 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

Fluorescence Spectroscopy

Instrumentation:

-

A spectrofluorometer (e.g., Shimadzu RF-6000 or similar) is necessary.

-

Quartz fluorescence cuvettes (1 cm path length) are required.

Procedure:

-

Prepare a dilute solution of the compound in the desired solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.

-

Scan the emission spectrum over a wavelength range starting from ~20 nm above the excitation wavelength to a point where the emission intensity returns to baseline.

-

Identify the wavelength of maximum emission (λem).

-

To determine the fluorescence quantum yield (Φ), a standard fluorophore with a known quantum yield in the same solvent should be used (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Visualizations

The following diagrams illustrate the key workflows and concepts discussed in this guide.

Caption: Experimental workflow for synthesis and spectroscopic analysis.

References

- 1. omicsonline.org [omicsonline.org]

- 2. Red-emitting fluorescent probes based on sulfur-substituted barbituric acid derivatives: synthesis, properties and biomedical applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02821C [pubs.rsc.org]

- 3. Red-emitting fluorescent probes based on sulfur-substituted barbituric acid derivatives: synthesis, properties and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciepub.com [sciepub.com]

- 5. sciepub.com [sciepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Detection and Quantitative Analysis for 2-Thiobarbituric Acid Utilizing Uv-Visible Spectrophotometer [pubs.sciepub.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 5-(2-Thiophene)-2-thiobarbituric Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists in the public domain for the solubility and stability of 5-(2-Thiophene)-2-thiobarbituric acid. This guide provides a comprehensive overview based on the available information for the parent compound, 2-thiobarbituric acid, and related derivatives. The experimental protocols described herein are proposed standard methodologies for the systematic evaluation of the target compound.

Introduction

This compound belongs to the family of thiobarbiturates, which are sulfur-containing derivatives of barbituric acid. The incorporation of a thiophene ring at the 5-position is anticipated to significantly influence its physicochemical properties, including solubility, stability, and biological activity, compared to its parent compound, 2-thiobarbituric acid. Understanding these properties is critical for its potential development as a therapeutic agent, as they impact formulation, delivery, and in vivo performance. This technical guide summarizes the known data for related compounds and provides detailed experimental protocols to facilitate further research.

Physicochemical Properties of Related Compounds

Solubility of 2-Thiobarbituric Acid

The solubility of the parent compound, 2-thiobarbituric acid, has been documented in various solvents. This information is crucial for designing initial formulation strategies and for conducting in vitro and in vivo studies.

Table 1: Solubility of 2-Thiobarbituric Acid in Various Solvents

| Solvent | Solubility | Reference |

| Ethanol | Approximately 0.2 mg/mL | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Approximately 12 mg/mL | [1][2] |

| Dimethylformamide (DMF) | Approximately 12 mg/mL | [1][2] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Approximately 0.5 mg/mL | [1][2] |

| Hot Water | Soluble | [3] |

| Ether | Soluble | [3] |

| Dilute Alkali Solution | Soluble | [3] |

| Dilute Hydrochloric Acid | Soluble | [3] |

| Cold Water | Slightly Soluble | [3] |

Note: The introduction of the lipophilic thiophene group in this compound is expected to alter this solubility profile, likely increasing its solubility in organic solvents and decreasing its aqueous solubility.

Stability of 2-Thiobarbituric Acid

The stability of 2-thiobarbituric acid has been noted under various conditions, highlighting its potential liabilities.

Table 2: Stability Profile of 2-Thiobarbituric Acid

| Condition | Observation | Reference |

| General Stability | Stable | [3][4] |

| Storage (Solid) | ≥ 4 years at -20°C | [1][2] |

| Incompatibility | Strong oxidizing agents | [3][4] |

| Aqueous Solution | Not recommended to store for more than one day | [1] |

Note: The thiophene moiety in this compound may introduce new stability considerations, such as susceptibility to oxidation or photolytic degradation pathways involving the thiophene ring.

Synthesis of a Structurally Related Compound

While a specific protocol for this compound is not available, the synthesis of the closely related 5-(2-Thienylidene)barbituric acid has been described and provides a valuable starting point.[5] This synthesis is achieved through a Knoevenagel condensation.

Experimental Protocol: Synthesis of 5-(2-Thienylidene)barbituric Acid[5]

Materials:

-

Thiophene-2-carboxaldehyde

-

Barbituric acid

-

Ethanol

-

Piperidine

Procedure:

-

A mixture of thiophene-2-carboxaldehyde (0.02 mol) and barbituric acid (0.02 mol) in 50 mL of ethanol is heated under reflux for three minutes.

-

Piperidine (0.5 mL) is added in one portion, and the reflux is continued for an additional two hours.

-

The reaction mixture is cooled to room temperature.

-

The solid product formed is filtered, washed with cooled ethanol (2 x 20 mL), and dried.

-

The crude product is recrystallized from ethanol to yield 5-(2-Thienylidene)barbituric acid as a yellow powder.

To synthesize the target compound, this compound, this protocol would likely be adapted by substituting barbituric acid with 2-thiobarbituric acid.

Caption: Knoevenagel condensation for the synthesis of 5-(2-Thienylidene)barbituric acid.

Proposed Experimental Protocols for Solubility and Stability Studies

The following are detailed, standard methodologies for characterizing the solubility and stability of this compound.

Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.

Methodology: Shake-Flask Method

-

Preparation: Add an excess amount of the compound to a known volume of the selected solvent (e.g., water, PBS at different pH values, ethanol, propylene glycol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Experimental workflow for determining equilibrium solubility.

Stability Assessment

Objective: To evaluate the chemical stability of this compound under various stress conditions.

Methodology: Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent.

-

Stress Conditions: Aliquot the stock solution and expose it to the following conditions:

-

Acidic: 0.1 N HCl at a specified temperature (e.g., 60°C).

-

Basic: 0.1 N NaOH at room temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Solid compound and solution at elevated temperatures (e.g., 60°C).

-

Photolytic: Solid compound and solution exposed to UV and visible light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

Caption: Workflow for conducting forced degradation stability studies.

Conclusion and Future Directions

The therapeutic potential of this compound necessitates a thorough understanding of its solubility and stability. While direct data is currently lacking, the information available for 2-thiobarbituric acid provides a valuable starting point. The experimental protocols outlined in this guide offer a systematic approach to fully characterize the physicochemical properties of this promising compound. The resulting data will be instrumental in guiding formulation development, predicting in vivo behavior, and ultimately advancing its journey through the drug development pipeline. It is recommended that future studies focus on generating empirical data for this compound to build upon the foundational information presented here.

References

A Technical Guide to the Determination of the Fluorescence Quantum Yield of 5-(2-Thiophene)-2-thiobarbituric Acid

This technical guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of 5-(2-Thiophene)-2-thiobarbituric acid. The content is tailored for researchers, scientists, and professionals in the field of drug development who are interested in characterizing the photophysical properties of novel compounds.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore[1][2][3]. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, a key characteristic for applications such as fluorescent probes and imaging agents[1][4]. The quantum yield is influenced by the molecular structure of the compound and its environment, including solvent polarity, temperature, and pH[1].

Thiophene-based molecules are a significant class of heterocyclic compounds that have garnered attention in pharmaceutical research due to their diverse pharmacological activities[5]. Thiobarbituric acid derivatives have also been explored for their biological applications and as precursors in the synthesis of fluorescent probes[6][7]. The compound this compound combines these two moieties, suggesting potential for interesting photophysical properties.

Methodology for Quantum Yield Determination: The Relative Method

The most common and accessible method for determining the fluorescence quantum yield is the relative method[1][2][4][8][9]. This approach involves comparing the fluorescence intensity of the sample of interest (the "unknown") to a well-characterized fluorescent standard with a known quantum yield[1][3].

The relative quantum yield (Φx) of the unknown sample is calculated using the following equation[4][9]:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)

Where:

-

Φst is the quantum yield of the standard.

-

Ix and Ist are the integrated fluorescence intensities of the unknown sample and the standard, respectively.

-

Ax and Ast are the absorbances of the unknown sample and the standard at the excitation wavelength.

-

nx and nst are the refractive indices of the solvents used for the unknown sample and the standard, respectively.

Experimental Protocol

This section details the step-by-step procedure for determining the relative fluorescence quantum yield of this compound.

3.1. Materials and Instrumentation

-

This compound: Synthesized and purified.

-

Fluorescence Standard: A well-characterized standard with a known quantum yield and spectral properties that overlap with the sample. For a thiophene-based compound, a standard such as Quinine Sulfate (Φ = 0.58 in 0.1 M H2SO4) or Rhodamine 6G (Φ = 0.95 in ethanol) could be suitable, depending on the absorption and emission range of the sample[8][10].

-

Solvent: A high-purity, spectroscopy-grade solvent in which both the sample and standard are soluble and stable. The choice of solvent can significantly impact the quantum yield[1].

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Spectrofluorometer: To measure the fluorescence emission spectra.

-

Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.

3.2. Solution Preparation

-

Stock Solutions: Prepare concentrated stock solutions of both this compound and the chosen fluorescence standard in the selected solvent.

-

Working Solutions: Prepare a series of dilutions from the stock solutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength to avoid inner filter effects[8]. It is crucial to work in a concentration range where absorbance is linearly proportional to concentration (i.e., within the Beer-Lambert law regime).

3.3. Data Acquisition

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectra of all working solutions (sample and standard) over a relevant wavelength range.

-

Identify the absorption maximum (λmax) of the sample.

-

Select an appropriate excitation wavelength (λex) where both the sample and the standard have sufficient absorbance, and ideally, where their absorption spectra overlap[4].

-

Record the absorbance values of all solutions at the chosen λex.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to λex.

-

Record the fluorescence emission spectrum for each of the working solutions of the sample and the standard. The emission range should cover the entire fluorescence band.

-

It is critical to keep all instrument parameters (e.g., excitation and emission slit widths, detector voltage) constant for all measurements of the sample and the standard[8].

-

Record the emission spectrum of a solvent blank to subtract any background signal.

-

3.4. Data Analysis

-

Correct Spectra: If the spectrofluorometer does not automatically correct the emission spectra for instrumental response, apply a correction factor file.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each of the corrected emission spectra of the sample and the standard.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at λex.

-

Determine Slopes: The plots should be linear. Determine the slope of the best-fit line for both the sample (mx) and the standard (mst) data.

-

Calculate Quantum Yield: The quantum yield of the unknown sample (Φx) can then be calculated using the following equation, which is a variation of the single-point equation that incorporates the slopes from the graphical method for higher accuracy[11]:

Φx = Φst * (mx / mst) * (nx2 / nst2)

If the same solvent is used for both the sample and the standard, the refractive index term (nx2 / nst2) becomes 1 and can be omitted.

Data Presentation

Quantitative data should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Photophysical Properties of this compound and Standard in Methanol

| Compound | λabs, max (nm) | λem, max (nm) | Molar Extinction Coefficient (ε) at λex (M-1cm-1) | Quantum Yield (Φ) |

| This compound | [Data] | [Data] | [Data] | [Calculated] |

| Quinine Sulfate (in 0.1 M H2SO4) | 348 | 450 | 11,500 | 0.58 (literature) |

Table 2: Absorbance and Integrated Fluorescence Intensity Data

| Compound | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |

| This compound | [Conc. 1] | [Abs. 1] | [Intensity 1] |

| [Conc. 2] | [Abs. 2] | [Intensity 2] | |

| [Conc. 3] | [Abs. 3] | [Intensity 3] | |

| Quinine Sulfate | [Conc. 1] | [Abs. 1] | [Intensity 1] |

| [Conc. 2] | [Abs. 2] | [Intensity 2] | |

| [Conc. 3] | [Abs. 3] | [Intensity 3] |

Visualizations

Experimental Workflow for Relative Quantum Yield Determination

Caption: Workflow for determining relative fluorescence quantum yield.

Logical Relationship of Parameters in Quantum Yield Calculation

Caption: Key parameters for calculating relative quantum yield.

Conclusion

This guide outlines a robust and widely accepted methodology for the determination of the fluorescence quantum yield of this compound. By following the detailed experimental protocol and data analysis steps, researchers can accurately characterize the photophysical properties of this and other novel fluorescent compounds. The quantum yield is a fundamental parameter that provides insight into the efficiency of the fluorescence process and is essential for evaluating the potential of a compound for applications in fluorescence-based technologies.

References

- 1. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 2. jasco-global.com [jasco-global.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. shimadzu.com [shimadzu.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. omicsonline.org [omicsonline.org]

- 8. iss.com [iss.com]

- 9. Relative Quantum Yield - Edinburgh Instruments [edinst.com]

- 10. faculty.fortlewis.edu [faculty.fortlewis.edu]

- 11. agilent.com [agilent.com]

An In-depth Technical Guide to the Electrochemical Properties of 5-(2-Thiophene)-2-thiobarbituric Acid

This technical guide provides a comprehensive overview of the anticipated electrochemical properties of 5-(2-Thiophene)-2-thiobarbituric acid, targeting researchers, scientists, and professionals in drug development. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from studies on closely related molecules, namely 2-thiobarbituric acid and various thiophene derivatives. The guide covers expected electrochemical behavior, detailed experimental protocols for its characterization, and potential biological signaling pathways.

Core Electrochemical Properties: An Inferential Analysis

The electrochemical behavior of this compound is expected to be a composite of the redox characteristics of its two core moieties: the 2-thiobarbituric acid ring and the thiophene substituent at the 5-position.

The 2-thiobarbituric acid core is known to exhibit electrochemical activity. Studies on 2-thiobarbituric acid adlayers on gold electrodes have revealed insights into its electron-transfer properties. While specific redox potentials are highly dependent on the experimental conditions (e.g., pH, solvent, electrode material), the thiobarbituric acid structure itself can undergo redox processes.

The thiophene moiety is well-known for its propensity to undergo oxidative polymerization. The oxidation potential of thiophene and its derivatives typically leads to the formation of conductive polythiophene films on the electrode surface. This process involves the generation of radical cations that subsequently couple. The substitution on the thiophene ring and the nature of the core structure it is attached to will influence the exact oxidation potential.

Based on these parent structures, it is hypothesized that this compound will exhibit an irreversible oxidation peak at a positive potential, corresponding to the oxidation of the thiophene ring, potentially leading to electropolymerization. The thiobarbituric acid ring may also present its own redox signals, which could be influenced by the thiophene substitution.

Quantitative Data from Related Compounds

To provide a quantitative basis for these predictions, the following tables summarize key electrochemical data for 2-thiobarbituric acid and representative thiophene derivatives as reported in the literature.

| Compound | Electrode | Technique | Key Parameters | Reference |

| 2-Thiobarbituric Acid (adlayer) | Polycrystalline Gold | Cyclic Voltammetry & Electrochemical Impedance Spectroscopy | Formal rate constant for electron-transfer of [Ru(NH3)6]3+ probe: 0.21 cm s-1 | Not available in search results |

Table 1: Electrochemical Data for 2-Thiobarbituric Acid

| Compound | Electrode | Solvent/Electrolyte | Oxidation Potential (V vs. ref) | Reference |

| Thiophene | Indium Tin Oxide (ITO) on glass | Acetonitrile / 0.1 M Lithium perchlorate | ~1.6 - 1.8 | Not available in search results |

| 2,2'-Bithiophene | Indium Tin Oxide (ITO) on glass | Acetonitrile / 0.1 M Lithium perchlorate | ~1.0 | Not available in search results |

Table 2: Oxidation Potentials of Thiophene and a Dimer

Experimental Protocols

This section outlines a detailed methodology for the electrochemical characterization of this compound using cyclic voltammetry, a fundamental and widely used electroanalytical technique.

Synthesis of this compound

The synthesis of the target compound can be achieved via a Knoevenagel condensation of 2-thiobarbituric acid with 2-thiophenecarboxaldehyde.

-

dot

Caption: Synthesis of this compound.

-

Procedure:

-

Dissolve 2-thiobarbituric acid (1 equivalent) and 2-thiophenecarboxaldehyde (1 equivalent) in absolute ethanol.

-

Add a catalytic amount of pyridine to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and isolate the product by filtration.

-

Purify the crude product by recrystallization.

-

Cyclic Voltammetry Protocol

-

dot

Caption: Experimental workflow for cyclic voltammetry.

-

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode cell (including a working electrode, e.g., glassy carbon or gold; a reference electrode, e.g., Ag/AgCl; and a counter electrode, e.g., platinum wire)

-

This compound

-

Anhydrous solvent (e.g., acetonitrile or dimethylformamide)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate)

-

Polishing materials for the working electrode (e.g., alumina slurries)

-

-

Procedure:

-

Solution Preparation: Prepare a solution of this compound (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.

-

Electrode Preparation: Polish the working electrode to a mirror finish, sonicate in an appropriate solvent, and dry it.

-

Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.

-

Cyclic Voltammetry Measurement:

-

Set the potential window to a range that is expected to cover the redox events of the compound (e.g., from -1.5 V to +2.0 V vs. Ag/AgCl).

-

Perform an initial scan at a moderate scan rate (e.g., 100 mV/s).

-

Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the nature of the electrochemical processes (diffusion-controlled vs. surface-adsorbed).

-

-

Data Analysis: Analyze the resulting voltammograms to determine peak potentials (Epa, Epc), peak currents (ipa, ipc), and assess the reversibility of any observed redox couples.

-

Potential Signaling Pathway Involvement

Thiobarbituric acid derivatives have been investigated for their potential as anticancer agents. While the specific signaling pathways for this compound have not been elucidated, related compounds have been shown to induce apoptosis and affect key proteins involved in cancer cell survival. A plausible, though speculative, pathway is the induction of apoptosis through the modulation of Bcl-2 family proteins and subsequent caspase activation.

-

dot

Caption: A potential apoptotic signaling pathway.

This diagram illustrates a hypothetical mechanism where this compound could inhibit anti-apoptotic Bcl-2 family proteins, leading to mitochondrial release of cytochrome c, activation of the caspase cascade, and ultimately, programmed cell death (apoptosis). It is crucial to note that this pathway is proposed based on the activity of similar compounds and requires experimental validation for this compound.

Conclusion

While direct experimental data on the electrochemical properties of this compound is not yet available, this guide provides a robust framework for its investigation. By leveraging the known electrochemical behavior of its constituent moieties, a detailed experimental plan can be executed to fully characterize its redox properties. The potential for this compound in drug discovery, particularly in oncology, warrants further investigation into its mechanism of action and interaction with biological signaling pathways. The protocols and inferential analysis presented here serve as a valuable resource for researchers embarking on the study of this promising heterocyclic compound.

A Comprehensive Technical Guide to the Theoretical Calculations and Molecular Modeling of 5-(2-Thiophene)-2-thiobarbituric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical and molecular modeling approaches applicable to the study of 5-(2-Thiophene)-2-thiobarbituric acid. This compound, a derivative of thiobarbituric acid, holds potential for investigation in various therapeutic areas due to the diverse biological activities associated with this chemical scaffold. This document outlines common computational methodologies, presents illustrative data in a structured format, and provides visual representations of typical workflows for the in-silico analysis of this molecule.

Introduction to this compound

This compound belongs to the family of thiobarbiturates, which are sulfur-containing derivatives of barbituric acid. The introduction of a thiophene ring at the 5-position can significantly influence the molecule's electronic properties, conformation, and potential biological activity. Thiobarbituric acid derivatives have been explored for a range of pharmacological effects, including as anticancer and antimicrobial agents.[1][2] Theoretical calculations and molecular modeling are indispensable tools for understanding the structure-activity relationships (SAR) of such compounds, predicting their physicochemical properties, and elucidating their potential mechanisms of action at a molecular level.

Theoretical Calculation Methodologies

A common approach to studying molecules like this compound involves quantum chemical calculations, primarily using Density Functional Theory (DFT). These methods provide insights into the electronic structure, geometry, and spectroscopic properties of the molecule.

Geometric Optimization and Vibrational Frequencies

The first step in the theoretical analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Experimental Protocol: The geometry of this compound can be optimized using DFT with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p). The optimization calculations should be performed in the gas phase or with a solvent model (e.g., PCM) to simulate a more realistic environment. Following optimization, frequency calculations are performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Illustrative Data: The following table summarizes key geometrical parameters for the optimized structure of this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2=S | 1.675 |

| C4=O | 1.230 | |

| C6=O | 1.230 | |

| N1-C2 | 1.380 | |

| N3-C2 | 1.380 | |

| C5-C(Thiophene) | 1.450 | |

| Bond Angles (°) | N1-C2-N3 | 118.5 |

| C2-N1-C6 | 125.0 | |

| C4-C5-C6 | 115.0 | |

| Dihedral Angle (°) | C4-C5-C(Thiophene)-C(Thiophene) | 178.5 |

Electronic Properties

Understanding the electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), is crucial for predicting reactivity and potential intermolecular interactions.

Experimental Protocol: Using the optimized geometry, a single-point energy calculation is performed. From this, various electronic properties can be derived. The HOMO and LUMO energies are of particular interest, as the HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Illustrative Data:

| Property | Calculated Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.10 |

| HOMO-LUMO Energy Gap (ΔE) | 4.15 |

| Dipole Moment (Debye) | 3.45 |

Molecular Modeling Approaches

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are employed to investigate the interaction of this compound with biological macromolecules, such as proteins.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is a key step in structure-based drug design.

Experimental Protocol:

-

Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: A 3D structure of this compound is generated and its energy is minimized.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding mode and affinity of the ligand to the protein's active site. The results are typically scored based on the predicted binding energy.

Illustrative Data (Hypothetical Target: Protein Kinase)

| Binding Mode | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.5 | LYS72, GLU91 | Hydrogen Bond |

| VAL25, LEU135 | Hydrophobic Interaction | ||

| 2 | -8.2 | ASP145 | Hydrogen Bond |

| ILE40, ALA55 | Hydrophobic Interaction |

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions.

Experimental Protocol:

-

System Setup: The top-scoring docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Minimization and Equilibration: The system is first energy minimized to remove steric clashes. This is followed by a series of equilibration steps under controlled temperature and pressure to bring the system to a stable state.

-

Production Run: A long-duration MD simulation is run to collect trajectory data.

-

Analysis: The trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific intermolecular interactions.

Visualizing Computational Workflows

The following diagrams illustrate the typical workflows for the theoretical calculations and molecular modeling of this compound.

Caption: Workflow for DFT-based theoretical calculations.

Caption: Workflow for molecular modeling studies.

Conclusion

The theoretical and molecular modeling approaches outlined in this guide provide a robust framework for the in-silico investigation of this compound. By combining quantum chemical calculations with molecular docking and dynamics simulations, researchers can gain valuable insights into the physicochemical properties, potential biological targets, and dynamic behavior of this compound. This knowledge is critical for guiding further experimental studies and for the rational design of novel therapeutic agents based on the thiobarbituric acid scaffold. While the presented data is illustrative, the described methodologies are standard practices in the field of computational chemistry and drug discovery.

References

The Core Mechanism of 5-(2-Thiophene)-2-thiobarbituric Acid in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the proposed mechanism of action of 5-(2-Thiophene)-2-thiobarbituric acid in biological systems. Based on current research into structurally related thiobarbituric acid and thiophene derivatives, this document outlines the compound's likely interactions with cellular machinery, focusing on its potential as an anti-cancer agent. The information presented herein is intended to support further research and drug development efforts.

Introduction

This compound is a heterocyclic compound featuring a thiobarbituric acid core linked to a thiophene ring. While research on this specific molecule is emerging, the broader families of thiobarbituric acid and thiophene derivatives have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and enzyme inhibitory effects.[1][2][3][4][5] This guide synthesizes the available data to propose a primary mechanism of action centered on the induction of apoptosis in cancer cells.

Proposed Mechanism of Action: Induction of Apoptosis

The principal mechanism of action for this compound and its close analogs is the induction of programmed cell death, or apoptosis, in cancerous cells.[2][6] This process is primarily mediated through the intrinsic apoptotic pathway, which is characterized by the modulation of the Bcl-2 family of proteins and subsequent activation of caspases.

Modulation of Anti-Apoptotic Proteins

Studies on thiobarbituric acid derivatives, including those with a thiophene moiety, have demonstrated a significant reduction in the levels of key anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Survivin in a dose-dependent manner.[2][6][7] These proteins are crucial for maintaining the integrity of the mitochondrial outer membrane. By inhibiting these proteins, this compound likely disrupts mitochondrial homeostasis, leading to the release of pro-apoptotic factors into the cytoplasm.

Activation of the Caspase Cascade

The disruption of the mitochondrial membrane potential leads to the release of cytochrome c, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. A key indicator of this activation is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis and is a downstream effect of caspase activation.[2][6][7]

The proposed signaling pathway is illustrated in the diagram below:

Quantitative Data on Biological Activity

The following tables summarize the quantitative data from studies on this compound and structurally related compounds.

Table 1: In Vitro Anti-Proliferative Activity of Thiobarbituric Acid Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 5-(3-(Thiophen-2-yl)allylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (2b) | CHL-1 | Melanoma (BRAF wild-type) | 12.5 | [2] |

| 5-(3-(Thiophen-2-yl)allylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (2b) | UACC 903 | Melanoma (BRAF mutant) | 10.2 | [2] |

| CC-I (a thiobarbituric acid derivative) | WT HFE/SH-SY5Y | Neuroblastoma | 3.1 ± 0.3 | [8] |

| CC-I (a thiobarbituric acid derivative) | C282Y HFE/SH-S5Y | Neuroblastoma | 1.8 ± 0.3 | [8] |

Table 2: Enzyme Inhibition by Thiophene Derivatives

| Compound | Enzyme | IC50 | Reference |

| Thieno[2,3-b]thiophene derivative (3) | β-glucuronidase | 0.9 ± 0.0138 µM | [4] |

| Thieno[2,3-b]thiophene derivative (12) | Xanthine Oxidase | 14.4 ± 1.2 µM | [4] |

| Benzothiophene derivative (21) | COX-2 | 0.67 µM | [5] |

| Benzothiophene derivative (21) | 5-LOX | 2.33 µM | [5] |

| Thiophene derivative (1i) | Acetylcholinesterase | 0.42 ± 0.019 μM | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the anti-cancer activity of thiobarbituric acid derivatives.

Cell Viability Assays (MTT and SRB)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Protocol (MTT Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated to allow the formazan crystals to form.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the control (untreated) cells.[2]

Protocol (Sulforhodamine B - SRB Assay):

-

Cells are seeded in 96-well plates and treated with the test compound as described for the MTT assay.

-

After the treatment period, the cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are then stained with Sulforhodamine B solution.

-

Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

-

The absorbance is measured at a specific wavelength (typically around 510 nm).[1][9]

Western Blot Analysis for Apoptotic Markers

Objective: To detect changes in the expression of proteins involved in apoptosis.

Protocol:

-

Cancer cells are treated with the test compound at various concentrations for a specified time (e.g., 24 hours).

-

The cells are then lysed to extract total proteins.

-

Protein concentration is determined using a suitable method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Bcl-2, PARP, β-actin as a loading control).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.[2][6]

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its biological effects, particularly its anti-cancer activity, through the induction of the intrinsic apoptotic pathway. This is characterized by the inhibition of anti-apoptotic Bcl-2 family proteins and the subsequent activation of the caspase cascade, leading to programmed cell death.

Further research is warranted to fully elucidate the specific molecular targets of this compound. Molecular docking studies could provide valuable insights into its binding affinity with various apoptosis-related proteins.[10][11][12][13] Moreover, in vivo studies are necessary to evaluate its therapeutic potential and safety profile. The data presented in this guide provides a solid foundation for these future investigations and for the continued development of this promising class of compounds.

References

- 1. Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted thieno[2,3-b]thiophenes and related congeners: Synthesis, β-glucuronidase inhibition activity, crystal structure, and POM analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]

- 6. Characterization of a Novel Barbituric Acid and Two Thiobarbituric Acid Compounds for Lung Cancer Treatment | Anticancer Research [ar.iiarjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Biological Activity of a Thiobarbituric Acid Compound in Neuroblastomas | Anticancer Research [ar.iiarjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Molecular docking and molecular dynamic simulations of apoptosis proteins with potential anticancer compounds present in Clinacanthus nutans extract using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

Unveiling the Luminescent World of Thiobarbituric Acid Derivatives: A Technical Guide to their Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

Novel thiobarbituric acid derivatives have emerged as a promising class of compounds with diverse applications, particularly in the realms of biomedical imaging, sensing, and photodynamic therapy. Their versatile molecular scaffold allows for fine-tuning of their photophysical properties, leading to the development of sophisticated fluorescent probes and photosensitizers. This in-depth technical guide provides a comprehensive overview of the core photophysical characteristics of these derivatives, detailed experimental protocols for their evaluation, and visual representations of key experimental workflows.

Core Photophysical Properties: A Quantitative Overview

The photophysical behavior of novel thiobarbituric acid derivatives is intrinsically linked to their molecular structure, substitution patterns, and the surrounding solvent environment. Key parameters such as absorption and emission maxima, Stokes shift, fluorescence quantum yield, and fluorescence lifetime dictate their suitability for specific applications. The following tables summarize the quantitative photophysical data for a selection of recently developed thiobarbituric acid derivatives, offering a comparative analysis for researchers in the field.

| Derivative Class | Specific Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |

| Oxonol Dyes | Aryl/Heteroaryl Substituted | Organic Solvents | 620-640 | - | ~25 | up to 0.67 | [1] |

| Oxonol Dyes | Aryl/Heteroaryl Substituted | Aqueous Solvents | 620-640 | - | ~25 | up to 0.3 | [1] |

| Tetraphenylethylene (TPE) Conjugate | TTS | Toluene | 479 | - | >150 | - | [2][3] |

| Tetraphenylethylene (TPE) Conjugate | TTS | Dichloromethane | 479 | - | >150 | - | [2][3] |

| Tetraphenylethylene (TPE) Conjugate | TTS | Tetrahydrofuran (THF) | 479 | - | >150 | - | [2][3] |

| Tetraphenylethylene (TPE) Conjugate | TTS | Dimethyl Sulfoxide (DMSO) | 479 | - | >150 | - | [2][3] |

| Tetraphenylethylene (TPE) Conjugate | TTO (Oxygen analogue of TTS) | Toluene | 453 | - | >150 | - | [2][3] |

| Tetraphenylethylene (TPE) Conjugate | TTO (Oxygen analogue of TTS) | Dichloromethane | 453 | - | >150 | - | [2][3] |

| Tetraphenylethylene (TPE) Conjugate | TTO (Oxygen analogue of TTS) | Tetrahydrofuran (THF) | 453 | - | >150 | - | [2][3] |

| Tetraphenylethylene (TPE) Conjugate | TTO (Oxygen analogue of TTS) | Dimethyl Sulfoxide (DMSO) | 453 | - | >150 | - | [2][3] |

| Indole-based Molecular Rotor | 2-methylindole-thiobarbituric acid (2MITBA) | Tetrahydrofuran (THF) | - | - | - | - | [4] |

| Indole-based Molecular Rotor | 3-methylindole-thiobarbituric acid (3MITBA) | Tetrahydrofuran (THF) | - | - | - | - | [4] |

Note: "-" indicates data not specified in the cited literature. The photophysical properties of many novel thiobarbituric acid derivatives are highly sensitive to their environment, and researchers should consider the specific solvent and experimental conditions when comparing data.

Key Experimental Protocols

Accurate and reproducible measurement of photophysical properties is paramount for the development and application of novel thiobarbituric acid derivatives. This section outlines the detailed methodologies for the key experiments cited in the characterization of these compounds.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λ_abs) of a thiobarbituric acid derivative, which corresponds to the electronic transitions within the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the thiobarbituric acid derivative in a suitable spectroscopic grade solvent (e.g., ethanol, DMSO, THF).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration range where absorbance falls between 0.1 and 1.0 absorbance units (AU) to ensure linearity according to the Beer-Lambert law.

-

-

Instrumentation:

-

Use a dual-beam UV-Visible spectrophotometer.

-

Calibrate the instrument using a blank solution (the pure solvent used for sample preparation).

-

-

Measurement:

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (typically 200-800 nm).

-

Identify the wavelength of maximum absorbance (λ_abs).

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of a thiobarbituric acid derivative, including the wavelength of maximum emission (λ_em) and the Stokes shift.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the derivative in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 AU to avoid inner filter effects.

-

-

Instrumentation:

-

Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

-

Measurement:

-

Emission Spectrum: Excite the sample at its λ_abs and scan the emission monochromator over a longer wavelength range to record the fluorescence emission spectrum. The peak of this spectrum is the λ_em.

-

Excitation Spectrum: Set the emission monochromator to the λ_em and scan the excitation monochromator over a shorter wavelength range. The resulting spectrum should resemble the absorption spectrum of the fluorophore.

-

Stokes Shift Calculation: Calculate the difference between the λ_em and λ_abs.

-

Fluorescence Quantum Yield (Φ_F) Determination (Comparative Method)

Objective: To determine the efficiency of the fluorescence process of a thiobarbituric acid derivative relative to a known standard.

Methodology:

-

Standard Selection:

-

Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

-

-

Sample Preparation:

-

Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

-

Measurement:

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_F_sample) is calculated using the following equation: Φ_F_sample = Φ_F_std * (Grad_sample / Grad_std) * (η_sample^2 / η_std^2) where Φ_F_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Fluorescence Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the average time a thiobarbituric acid derivative spends in the excited state before returning to the ground state.

Methodology:

-

Instrumentation:

-

Utilize a TCSPC system consisting of a pulsed light source (e.g., picosecond laser diode), a sensitive detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.

-

-

Measurement:

-

Excite the sample with the pulsed laser at a low intensity to ensure that no more than one photon is detected per excitation pulse.

-

Record the time difference between the laser pulse (start signal) and the arrival of the first fluorescence photon (stop signal) for a large number of events.

-

-

Data Analysis:

-

Construct a histogram of the arrival times, which represents the fluorescence decay profile.

-

Fit the decay curve with one or more exponential functions to determine the fluorescence lifetime(s).

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows for characterizing the photophysical properties of novel thiobarbituric acid derivatives.

Caption: General workflow for the synthesis and photophysical characterization of novel thiobarbituric acid derivatives.

Caption: Workflow for determining fluorescence quantum yield using the comparative method.

Caption: Experimental workflow for fluorescence lifetime measurement using Time-Correlated Single Photon Counting (TCSPC).

References

- 1. Characterization of a series of far-red-absorbing thiobarbituric acid oxonol derivatives as fluorescent probes for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Red-emitting fluorescent probes based on sulfur-substituted barbituric acid derivatives: synthesis, properties and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 5-(2-Thiophene)-2-thiobarbituric Acid as a Fluorescent Probe for Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Thiophene)-2-thiobarbituric acid is a heterocyclic organic compound with potential applications as a fluorescent probe for the detection of specific metal ions. Its molecular structure, featuring a thiophene ring as an electron donor and a thiobarbituric acid moiety as an electron acceptor, suggests the possibility of intramolecular charge transfer (ICT) phenomena, which can be modulated by the coordination of metal ions. This interaction can lead to discernible changes in its fluorescence properties, such as quenching or enhancement, providing a basis for a sensitive and selective detection method. These application notes provide an overview of its synthesis, proposed signaling mechanism, and a generalized protocol for its use in metal ion detection.

Synthesis of this compound

The synthesis of this compound can be achieved via a Knoevenagel condensation reaction. This method involves the reaction of an active methylene compound (2-thiobarbituric acid) with a carbonyl compound (2-thiophenecarboxaldehyde).

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis [1][2]

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol of 2-thiobarbituric acid and 1.0 mmol of 2-thiophenecarboxaldehyde in an appropriate volume of absolute ethanol (e.g., 20 mL).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as piperidine or pyridine (e.g., 0.2 mmol).

-

Reaction: Reflux the reaction mixture for a designated period (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation of Product: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the crude product with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities. The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the structure and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Principle of Metal Ion Detection

The fluorescence of this compound is attributed to the intramolecular charge transfer from the electron-rich thiophene ring to the electron-deficient thiobarbituric acid moiety. Upon binding of a specific metal ion to the probe, the ICT process is perturbed. This can occur through several mechanisms, including:

-

Fluorescence Quenching: Coordination of a paramagnetic metal ion can induce quenching of the fluorescence through energy or electron transfer processes.

-

Fluorescence Enhancement: Binding of a diamagnetic metal ion can lead to the formation of a rigid complex, which restricts non-radiative decay pathways and enhances the fluorescence intensity.